molecular formula C12H25N3 B14650864 N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine

N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine

Cat. No.: B14650864
M. Wt: 211.35 g/mol
InChI Key: ITXQSRBDSMKILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine: is a complex organic compound that belongs to the class of amines It features a bicyclic structure with nitrogen atoms, making it a diazabicyclo compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine typically involves multiple steps:

    Formation of the Diazabicyclo Structure: The initial step involves the formation of the diazabicyclo[3.3.1]nonane core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Methylation: The next step involves the methylation of the nitrogen atoms. This can be done using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Ethanamine Group: The final step involves the introduction of the ethanamine group to the bicyclic structure. This can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield secondary amines.

Scientific Research Applications

N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-propanamine
  • N-propyl-1-propanamine
  • 3,7-dimethyl-9-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dioxide

Uniqueness

N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine is unique due to its specific bicyclic structure and the presence of the ethanamine group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H25N3

Molecular Weight

211.35 g/mol

IUPAC Name

N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine

InChI

InChI=1S/C12H25N3/c1-13(2)7-8-15-9-11-5-4-6-12(10-15)14(11)3/h11-12H,4-10H2,1-3H3

InChI Key

ITXQSRBDSMKILF-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCC1CN(C2)CCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.